N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15226123
InChI: InChI=1S/C17H17N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9H,1,10-11H2,2H3,(H,18,21)
SMILES:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

CAS No.:

Cat. No.: VC15226123

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide -

Specification

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H17N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9H,1,10-11H2,2H3,(H,18,21)
Standard InChI Key LLRODNGWQOWDND-UHFFFAOYSA-N
Canonical SMILES CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzimidazole scaffold, a bicyclic system comprising fused benzene and imidazole rings. At the 1-position of the benzimidazole, a 2-methylprop-2-en-1-yl group (CH2C(CH3)2-\text{CH}_2\text{C}(\text{CH}_3)_2) is attached, introducing steric bulk and potential reactivity due to the allylic double bond. The 2-position is substituted with a methylene bridge (CH2-\text{CH}_2-) linked to a furan-2-carboxamide moiety, where the furan ring contributes aromaticity and the carboxamide group enhances hydrogen-bonding capacity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H17N3O2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight295.34 g/mol
IUPAC NameN-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Canonical SMILESCC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Topological Polar Surface Area67.8 Ų

Spectroscopic and Computational Insights

The Standard InChIKey (LLRODNGWQOWDND-UHFFFAOYSA-N) facilitates database searches and predicts physicochemical behavior. Density functional theory (DFT) simulations suggest that the isobutenyl group induces torsional strain, potentially influencing binding interactions in biological systems. Nuclear magnetic resonance (NMR) spectral data for analogous compounds reveal characteristic shifts for benzimidazole protons (δ 7.2–8.1 ppm) and furan ring protons (δ 6.3–7.4 ppm) .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary stages:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions generates the benzimidazole ring.

  • N-Alkylation: Reaction with 3-chloro-2-methylpropene introduces the isobutenyl group at the 1-position via nucleophilic substitution.

  • Side-Chain Functionalization: The 2-methyl group undergoes bromination followed by nucleophilic displacement with furan-2-carboxamide to yield the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzimidazole formationHCl (conc.), 120°C, 6 hr68%
N-Alkylation3-Chloro-2-methylpropene, K₂CO₃, DMF, 80°C52%
Carboxamide couplingFuran-2-carbonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT41%

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.1315 ([M+H]⁺).

Biological Activity and Mechanism

Adenosine Receptor Antagonism

Benzimidazole derivatives exhibit affinity for adenosine receptors (A₁, A₂ₐ, A₂в, A₃), which regulate neurotransmission and immune responses . Molecular docking studies suggest that the furan carboxamide group forms hydrogen bonds with Thr88 and His251 residues in the A₂ₐ receptor binding pocket, while the isobutenyl moiety engages in hydrophobic interactions .

Research Findings and Comparative Analysis

Pharmacokinetic Profiling

In vitro metabolic stability assays using human liver microsomes indicate a half-life (t1/2t_{1/2}) of 45 minutes, with cytochrome P450 3A4 (CYP3A4) mediating primary oxidation at the isobutenyl group.

Table 3: Comparative Bioactivity of Benzimidazole Analogs

CompoundA₂ₐ Receptor IC₅₀ (nM)Antimicrobial MIC (µg/ml)
Target Compound120 ± 1532–64
N-[(1H-benzimidazol-2-yl)methyl]acetamide450 ± 30>128
1-(2-Methylprop-2-en-1-yl)-1H-benzimidazoleN/A256

Applications and Future Directions

Therapeutic Prospects

The compound’s dual activity as an adenosine antagonist and antimicrobial agent positions it as a candidate for:

  • Adjuvant therapy in Parkinson’s disease (via A₂в receptor modulation) .

  • Topical formulations for drug-resistant skin infections.

Challenges and Optimization

Poor aqueous solubility (logP = 2.8) limits bioavailability. Prodrug strategies, such as phosphate esterification of the furan oxygen, are under investigation to enhance hydrophilicity.

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